molecular formula C9H15NO2 B1604081 Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate CAS No. 646055-79-0

Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No. B1604081
M. Wt: 169.22 g/mol
InChI Key: VOTUVXPAUKQGFP-UHFFFAOYSA-N
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Description

Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate is a chemical compound with the molecular weight of 205.68 . It is also known as ethyl 7-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride .


Synthesis Analysis

A novel synthesis of ethyl 1-azabicyclo[2.2.1]heptane-3-carboxylate has been reported in the literature . This synthesis involves the use of 1-benzylperhydropyrano[3,4-c]pyrrol-4-one and 1-benzyl-3-(2-bromoethyl)-4-ethoxycarbonylpyrrolidinium bromide . The method has been modified by incorporating a chiral substituted benzyl group on the nitrogen atom, leading to the first reported process for the preparation of these esters in enantiomerically pure form .


Molecular Structure Analysis

The molecular structure of Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate is unique and complex. It includes a seven-membered ring with a nitrogen atom at one bridgehead . The absolute configuration of the bicyclic esters was deduced by X-ray crystallography of an intermediate .


Chemical Reactions Analysis

The chemical reactions involving Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate are diverse. For instance, a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes has been used to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates .


Physical And Chemical Properties Analysis

Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate has a molecular weight of 205.68 . More detailed physical and chemical properties are not available in the current literature.

Scientific Research Applications

1. Construction of Oxygenated 2-azabicyclo[2.2.1]heptanes

  • Application Summary: This research describes the synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes using a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes .
  • Method of Application: The reaction proceeds efficiently with a broad array of substrates. The products could be further functionalized to build up a library of bridged aza-bicyclic structures .
  • Results or Outcomes: The reaction was successful and the products were able to be further functionalized to create a variety of bridged aza-bicyclic structures .

2. Synthesis of 1-azabicyclo[2.2.1]heptane-3-carboxylic Acid Esters

  • Application Summary: This research describes a novel synthesis of ethyl 1-azabicyclo[2.2.1]heptane-3-carboxylate via 1-benzylperhydropyrano[3,4-c]pyrrol-4-one and 1-benzyl-3-(2-bromoethyl)-4-ethoxycarbonylpyrrolidinium bromide .
  • Method of Application: The method was modified by incorporating a chiral substituted benzyl group on the nitrogen atom .
  • Results or Outcomes: This led to the first reported process for the preparation of these esters in enantiomerically pure form .

3. Chemistry of Bicyclo- and 1-Azabicyclo

  • Application Summary: This research focuses on the chemistry of bicyclo- and 1-azabicyclo . These structures are highly strained, allowing them to participate in a range of strain-releasing reactions .
  • Method of Application: The central, strained bond is typically cleaved to deliver cyclobutanes or azetidines .
  • Results or Outcomes: There has been a resurgent interest in their chemistry driven by the pharmaceutical industry’s increasing desire for new methods to access cyclobutanes and azetidines .

4. Synthesis of 7-Oxabicyclo[2.2.1]heptane and Derivatives

  • Application Summary: This research focuses on the synthesis of 7-Oxabicyclo[2.2.1]heptane and its derivatives .
  • Method of Application: The specific methods of application or experimental procedures are not detailed in the available information .
  • Results or Outcomes: The specific results or outcomes obtained are not detailed in the available information .

5. Chemistry of Bicyclo- and 1-Azabicyclo

  • Application Summary: This research focuses on the chemistry of bicyclo- and 1-azabicyclo . These structures are highly strained, allowing them to participate in a range of strain-releasing reactions .
  • Method of Application: The central, strained bond is typically cleaved to deliver cyclobutanes or azetidines .
  • Results or Outcomes: There has been a resurgent interest in their chemistry driven by the pharmaceutical industry’s increasing desire for new methods to access cyclobutanes and azetidines .

6. Synthesis of 7-Oxabicyclo[2.2.1]heptane and Derivatives

  • Application Summary: This research focuses on the synthesis of 7-Oxabicyclo[2.2.1]heptane and its derivatives .
  • Method of Application: The specific methods of application or experimental procedures are not detailed in the available information .
  • Results or Outcomes: The specific results or outcomes obtained are not detailed in the available information .

Safety And Hazards

Safety data sheets indicate that Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate may be harmful if swallowed and may cause an allergic skin reaction . It is also known to cause serious eye damage . Therefore, appropriate safety measures should be taken while handling this compound.

properties

IUPAC Name

ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-2-12-9(11)8-5-7-3-4-10(8)6-7/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOTUVXPAUKQGFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2CCN1C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70624434
Record name Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate

CAS RN

646055-79-0
Record name Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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